methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 141046-59-5
VCID: VC11625531
InChI:
SMILES:
Molecular Formula: C7H9IO2
Molecular Weight: 252

methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

CAS No.: 141046-59-5

Cat. No.: VC11625531

Molecular Formula: C7H9IO2

Molecular Weight: 252

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate - 141046-59-5

Specification

CAS No. 141046-59-5
Molecular Formula C7H9IO2
Molecular Weight 252

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a rigid, three-dimensional structure with significant angle strain. The iodine atom at position 3 and the methyl ester at position 1 introduce steric and electronic heterogeneity, influencing both reactivity and intermolecular interactions . Key structural features include:

PropertyValueSource
Molecular FormulaC₇H₉IO₂
Molecular Weight252.05 g/mol
IUPAC Namemethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
SMILESCOC(=O)C12CC(C1)(C2)I
InChIKeySXXSNAPYRXGOMD-UHFFFAOYSA-N

Synthesis and Scalability

Key Synthetic Routes

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is typically synthesized via iodination of bicyclo[1.1.1]pentane precursors followed by esterification. A representative large-scale route involves:

  • Photochemical Addition: Propellane reacts with diacetyl under 365 nm irradiation in flow conditions to form a diketone intermediate .

  • Haloform Reaction: The diketone undergoes iodination and hydrolysis to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .

  • Esterification: Selective esterification with methanol under acidic conditions produces the methyl ester .

Optimization and Yields

A scaled-up procedure reported the synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) from methyl ester 1a via sulfuric acid-mediated hydrolysis in tetrahydrofuran (THF) and water, achieving a 40% yield after trituration with petroleum ether .

Reactivity and Functionalization

Iodine-Directed Transformations

The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for introducing diverse functional groups. For example, palladium-catalyzed coupling with boronic acids replaces iodine with aryl or alkyl moieties, expanding access to BCP-containing analogs .

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, which is subsequently converted to amides via coupling with amines. For instance, reaction with adamantan-1-amine using HATU and DIPEA in dichloromethane yields carboxamide derivatives with retained BCP geometry .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP scaffold serves as a non-classical bioisostere for para-substituted benzene rings, improving metabolic stability and pharmacokinetics. In IDO1 inhibitors, replacing a central phenyl ring with BCP mitigated amide hydrolysis while maintaining potency .

Case Study: IDO1 Inhibitors

Compound 2, derived from methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, exhibited enhanced metabolic stability (human CL < 0.2 mL/min/kg) and prolonged half-life (66 h) compared to phenyl-containing analogs .

Recent Advances and Future Directions

Scalable Production

Flow chemistry techniques enable kilogram-scale synthesis of BCP derivatives, addressing previous limitations in availability .

Diversification Strategies

Emerging methods include:

  • Trifluoroborate Synthesis: Conversion to BCP-trifluoroborates for Suzuki-Miyaura couplings .

  • Amino Acid Derivatives: Functionalization to BCP-containing amino acids for peptide mimetics .

Targeted Drug Discovery

Ongoing research focuses on leveraging the BCP motif in kinase inhibitors, GPCR modulators, and PROTACs to exploit its steric and electronic properties .

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